

A Technical Guide to the Spectroscopic Profile of 2,3,6-Trimethoxyisonicotinaldehyde

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **2,3,6- Trimethoxyisonicotinaldehyde** (IUPAC Name: 2,3,6-trimethoxypyridine-4-carbaldehyde). The information compiled herein is intended to support research and development activities by providing key analytical data, experimental methodologies, and structural visualization.

Molecular Structure and Properties

Molecular Formula: C₉H₁₁NO₄[1]

Molecular Weight: 197.19 g/mol [1]

Data Presentation

The following tables summarize the available quantitative spectroscopic data for **2,3,6- Trimethoxyisonicotinaldehyde**.

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopic Data (Predicted)

Note: Experimental NMR data for this specific compound is not readily available in the reviewed literature. The following are predicted values and should be used as a reference pending experimental verification.



Nucleus	Chemical Shift (δ) ppm	Description
¹ H	9.8 – 10.2	Singlet, Aldehyde proton (- CHO)
¹ H	~3.8 – 4.0	Multiple singlets, Methoxy group protons (-OCH ₃)
13C	190 – 195	Carbonyl carbon (C=O)

Table 2: Infrared (IR) Spectroscopic Data

Wavenumber (cm ⁻¹)	Intensity	Vibrational Mode
1690 - 1710	Strong	C=O stretch (Aldehyde carbonyl)
1450 - 1600	Multiple bands	Aromatic C=C stretching (Pyridine ring)

Table 3: Mass Spectrometry (MS) Data

m/z	Ion Type	Technique
197	[M] ⁺ (Molecular Ion)	Electron Ionization (EI)

Table 4: Ultraviolet-Visible (UV-Vis) Spectroscopic Data

Wavelength (λmax) nm	Transition Type	Chromophore
250 - 350	$\pi \to \pi^*$	Substituted Pyridine Ring

Experimental Protocols

The following are detailed, generalized protocols for acquiring the spectroscopic data presented above. These methodologies are standard for the analysis of solid organic compounds.



- 1. Nuclear Magnetic Resonance (NMR) Spectroscopy
- Objective: To determine the carbon-hydrogen framework of the molecule.
- Methodology:
 - o Sample Preparation: Dissolve 5-25 mg (for ¹H NMR) or 50-100 mg (for ¹³C NMR) of **2,3,6-Trimethoxyisonicotinaldehyde** in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube. Ensure the sample is fully dissolved. If particulates are present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.
 - Instrumentation: The analysis is performed on a high-field NMR spectrometer (e.g., 400 MHz or higher).
 - Data Acquisition:
 - The instrument is tuned to the appropriate frequency for ¹H or ¹³C nuclei.
 - The magnetic field is "shimmed" to achieve high homogeneity.
 - A series of radiofrequency pulses are applied to the sample.
 - The resulting Free Induction Decay (FID) signal is recorded.
 - Data Processing: The FID is converted into a spectrum using a Fourier Transform (FT).
 The resulting spectrum is then phased, baseline-corrected, and referenced. For ¹H NMR in CDCl₃, the residual solvent peak at 7.26 ppm is typically used as an internal reference.
- 2. Fourier-Transform Infrared (FT-IR) Spectroscopy
- Objective: To identify the functional groups present in the molecule.
- Methodology (Thin Solid Film Method):
 - Sample Preparation:



- Dissolve a small amount (~10-20 mg) of solid **2,3,6-Trimethoxyisonicotinaldehyde** in a few drops of a volatile solvent (e.g., methylene chloride or acetone).
- Place a single, clean salt plate (e.g., KBr or NaCl) on a clean surface.
- Drop a small amount of the solution onto the center of the plate.
- Allow the solvent to fully evaporate, leaving a thin, even film of the solid compound on the plate.
- Instrumentation: The analysis is performed using an FT-IR spectrometer.
- Data Acquisition:
 - A background spectrum of the clean, empty sample compartment is recorded.
 - The salt plate with the sample film is placed in the sample holder.
 - The infrared spectrum is recorded, typically over a range of 4000-400 cm⁻¹.
- Data Processing: The sample spectrum is automatically ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.
- 3. Electron Ionization Mass Spectrometry (EI-MS)
- Objective: To determine the molecular weight and fragmentation pattern of the molecule.
- Methodology:
 - Sample Introduction: A small amount of the sample (typically <1 mg) is introduced into the
 instrument, often via a direct insertion probe. The sample is heated under high vacuum to
 ensure it is in the gas phase.
 - Ionization: The gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, creating a positively charged molecular ion ([M]+) and causing fragmentation.



- Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- Detection: A detector records the abundance of ions at each m/z value.
- Data Processing: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.

Mandatory Visualizations

Chemical Structure of 2,3,6-Trimethoxyisonicotinaldehyde

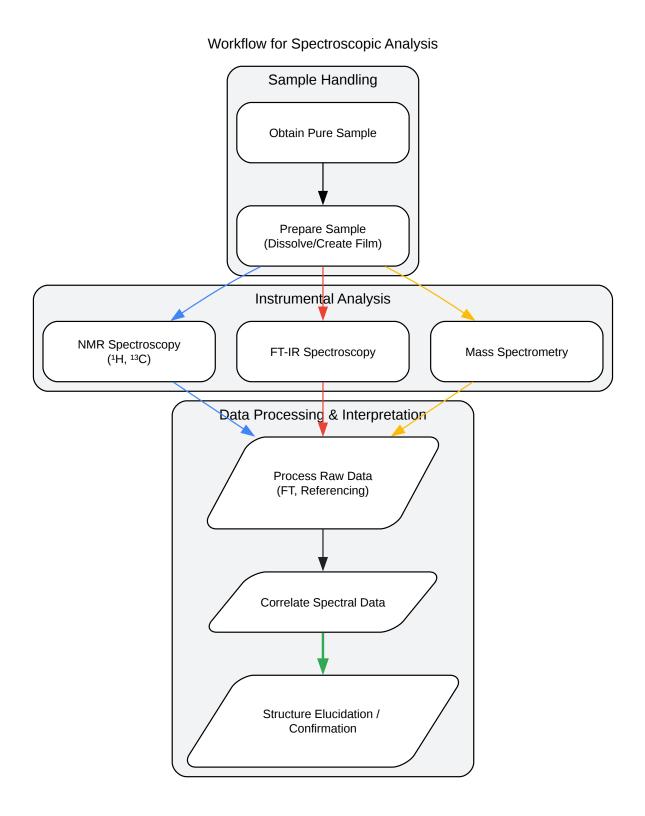
The following diagram illustrates the molecular structure, highlighting the key functional groups relevant to its spectroscopic signature.

Caption: Molecular structure of **2,3,6-Trimethoxyisonicotinaldehyde**.

General Workflow for Spectroscopic Analysis

This diagram outlines the logical flow from sample preparation to data interpretation for a typical organic compound.





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Caption: Generalized workflow for spectroscopic characterization.



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References

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